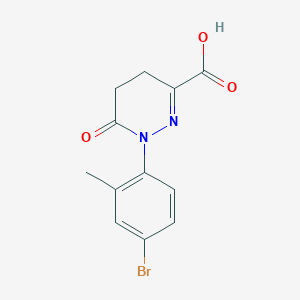
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is a chemical compound with the molecular formula C10H10BrN2O3 This compound is characterized by the presence of a bromine atom, a cyano group, and a hydroxy group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid typically involves the reaction of 4-bromo-2-cyanoaniline with suitable reagents to introduce the hydroxy and methylpropanoic acid groups. One common method involves the use of a base-catalyzed reaction with 2-hydroxy-2-methylpropanoic acid chloride under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2-cyanoanilino)-2-oxo-2-methylpropanoic acid.
Reduction: Formation of 3-(4-Amino-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.
Substitution: Formation of 3-(4-Iodo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.
Applications De Recherche Scientifique
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxy group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-2-cyanoanilino)acetamide
- Diethyl 4-[(4-bromo-2-cyanoanilino)carbonyl]benzylphosphonate
- Tert-butyl N-[2-(4-bromo-2-cyanoanilino)ethyl]carbamate
Uniqueness
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both a hydroxy group and a methylpropanoic acid moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-11(17,10(15)16)6-14-9-3-2-8(12)4-7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKVLHRJNVORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Br)C#N)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)

![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)
![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

